![molecular formula C13H17NO3 B14591616 {[(1-Phenylpentylidene)amino]oxy}acetic acid CAS No. 61576-41-8](/img/structure/B14591616.png)
{[(1-Phenylpentylidene)amino]oxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of {[(1-Phenylpentylidene)amino]oxy}acetic acid typically involves the reaction of a phenyl-substituted aldehyde with hydroxylamine to form the corresponding oxime. This oxime is then reacted with chloroacetic acid under basic conditions to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can help to optimize the yield and purity of the product.
Analyse Chemischer Reaktionen
{[(1-Phenylpentylidene)amino]oxy}acetic acid undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding nitroso compound.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
{[(1-Phenylpentylidene)amino]oxy}acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: This compound has been studied for its potential biological activity, including its ability to inhibit certain enzymes and its potential as a therapeutic agent.
Medicine: Research has explored its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of {[(1-Phenylpentylidene)amino]oxy}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the molecular targets being studied.
Vergleich Mit ähnlichen Verbindungen
{[(1-Phenylpentylidene)amino]oxy}acetic acid can be compared with other similar compounds, such as:
Phenoxyacetic acid: This compound has a similar structure but lacks the oxime group. It is used as a herbicide and plant growth regulator.
Benzylideneacetone oxime: This compound has a similar oxime group but a different overall structure. It is used in organic synthesis and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
61576-41-8 |
|---|---|
Molekularformel |
C13H17NO3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
2-(1-phenylpentylideneamino)oxyacetic acid |
InChI |
InChI=1S/C13H17NO3/c1-2-3-9-12(14-17-10-13(15)16)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,16) |
InChI-Schlüssel |
GEYJFQULJKYZNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=NOCC(=O)O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


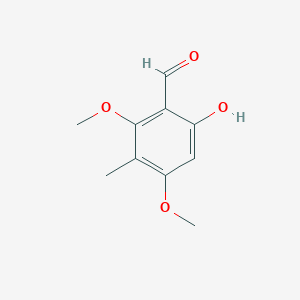
![2,4-Diphenylbicyclo[3.2.1]oct-2-ene](/img/structure/B14591546.png)
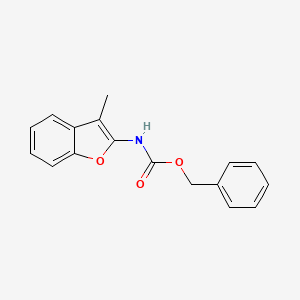
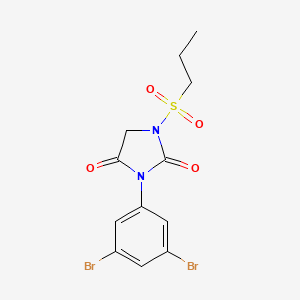
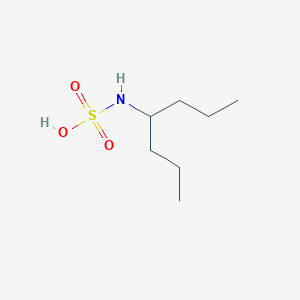
![8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid](/img/structure/B14591574.png)
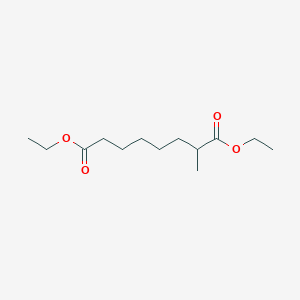
![Benzyl(ethenyl)methyl[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14591578.png)
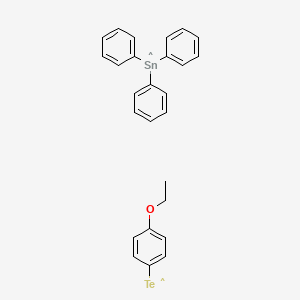
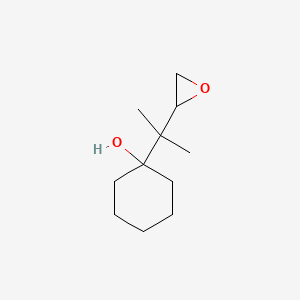
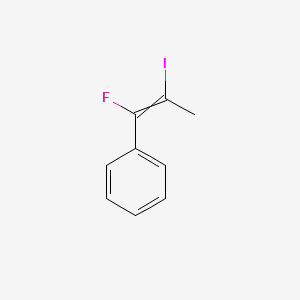
![Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide](/img/structure/B14591595.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide](/img/structure/B14591619.png)
![Anthracene, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14591623.png)
